molecular formula C8H15NO3 B115656 6-Methyl-6-nitroheptan-2-one CAS No. 142963-25-5

6-Methyl-6-nitroheptan-2-one

Cat. No. B115656
CAS RN: 142963-25-5
M. Wt: 173.21 g/mol
InChI Key: YDDRSEAXBFZBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-6-nitroheptan-2-one, also known as MNHK, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a yellowish liquid with a molecular weight of 199.22 g/mol and a boiling point of 167-169°C. In

Scientific Research Applications

6-Methyl-6-nitroheptan-2-one has several potential applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a starting material for the synthesis of other compounds, such as 6-methyl-6-nitroheptan-3-one, which has been found to exhibit antitumor activity. 6-Methyl-6-nitroheptan-2-one has also been used as a reagent in the synthesis of other nitroalkanes, such as 6-nitroheptan-2-one and 6-nitroheptan-3-one.

Mechanism of Action

The mechanism of action of 6-Methyl-6-nitroheptan-2-one is not well understood, but it is believed to involve the formation of reactive intermediates that can react with other compounds to form new products. 6-Methyl-6-nitroheptan-2-one has been found to undergo reduction reactions in the presence of reducing agents, such as sodium borohydride, to form the corresponding amine.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 6-Methyl-6-nitroheptan-2-one. However, it has been found to exhibit moderate toxicity in animal studies, with a LD50 value of 2000 mg/kg in rats. 6-Methyl-6-nitroheptan-2-one has also been found to have irritant effects on the skin and eyes.

Advantages and Limitations for Lab Experiments

6-Methyl-6-nitroheptan-2-one has several advantages for use in lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, 6-Methyl-6-nitroheptan-2-one has several limitations, including its moderate toxicity and irritant properties. Care should be taken when handling 6-Methyl-6-nitroheptan-2-one to avoid exposure to the skin and eyes.

Future Directions

There are several potential future directions for research on 6-Methyl-6-nitroheptan-2-one. One area of interest is the synthesis of new compounds using 6-Methyl-6-nitroheptan-2-one as a starting material. Another area of interest is the investigation of the mechanism of action of 6-Methyl-6-nitroheptan-2-one and its potential applications in organic synthesis. Additionally, further studies are needed to determine the toxicity and safety profile of 6-Methyl-6-nitroheptan-2-one, particularly in relation to its potential use in pharmaceuticals.

Synthesis Methods

6-Methyl-6-nitroheptan-2-one can be synthesized through a multistep process that involves the reaction of 6-methylheptan-2-one with nitric acid and sulfuric acid. This process is known as the nitration of ketones, and it is a well-established method for the synthesis of nitroalkanes. The resulting product is then purified through distillation and recrystallization to obtain pure 6-Methyl-6-nitroheptan-2-one.

properties

CAS RN

142963-25-5

Product Name

6-Methyl-6-nitroheptan-2-one

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

6-methyl-6-nitroheptan-2-one

InChI

InChI=1S/C8H15NO3/c1-7(10)5-4-6-8(2,3)9(11)12/h4-6H2,1-3H3

InChI Key

YDDRSEAXBFZBSN-UHFFFAOYSA-N

SMILES

CC(=O)CCCC(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(=O)CCCC(C)(C)[N+](=O)[O-]

synonyms

6-Methyl-6-nitro-2-heptanone

Origin of Product

United States

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